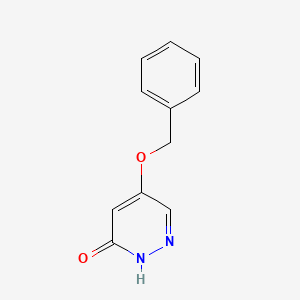

5-(benzyloxy)pyridazin-3(2H)-one

概要

説明

5-(Benzyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core with a benzyloxy substituent at the 5-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-hydroxy-3(2H)-pyridazinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

5-(Benzyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the pyridazinone ring can produce dihydropyridazinones .

科学的研究の応用

5-(Benzyloxy)pyridazin-3(2H)-one has been studied for various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and cardiovascular disorders.

作用機序

The mechanism of action of 5-(benzyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

Similar Compounds

4,5-Dihydro-3(2H)-pyridazinones: These compounds share a similar core structure but differ in their substituents.

6-Aryl-4,5-dihydro-3(2H)-pyridazinones: These compounds have aryl groups at the 6-position, which can influence their biological activity.

Tetrahydropyridopyridazine: This compound has a fused ring system and exhibits different pharmacological properties.

Uniqueness

5-(Benzyloxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The benzyloxy group at the 5-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

生物活性

5-(Benzyloxy)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 296.33 g/mol. The compound features a pyridazine ring, which is known for its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Target Proteins : The compound has been shown to interact with various proteins involved in cellular signaling pathways, including activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

- Mode of Action : It exerts its effects through hydrogen bond interactions, influencing pathways such as the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway .

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects, potentially beneficial in neurodegenerative diseases .

- Anti-inflammatory Effects : It shows promise as an anti-inflammatory agent, impacting conditions characterized by chronic inflammation .

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Protective against neuronal damage | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antioxidant | Scavenges free radicals |

Case Study: Neuroprotective Effects

In a study investigating neuroprotection, this compound was administered to cellular models subjected to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential for treating neurodegenerative disorders .

Case Study: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound in animal models of arthritis. Administration resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores, suggesting efficacy in inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies suggest that derivatives similar to this compound exhibit good cell permeability and metabolic stability. These properties are crucial for therapeutic applications as they influence the compound's bioavailability and efficacy .

特性

IUPAC Name |

4-phenylmethoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVRJHLMFGOKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=O)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。